SSR 146977 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action
SSR 146977 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR 146977 hydrochloride is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Its mechanism of action is centered on the competitive blockade of this G protein-coupled receptor, thereby inhibiting the physiological effects of its endogenous ligand, neurokinin B (NKB). This targeted action modulates downstream signaling pathways, primarily the phospholipase C cascade, leading to a reduction in the formation of inositol phosphates and subsequent intracellular calcium mobilization. This guide provides a comprehensive overview of the biochemical and pharmacological properties of SSR 146977, detailing its binding affinity, functional antagonism, and the experimental methodologies used to elucidate its mechanism of action.
Core Mechanism of Action: Potent and Selective NK3 Receptor Antagonism
SSR 146977 exerts its pharmacological effects through competitive antagonism at the tachykinin NK3 receptor. In vitro studies have demonstrated its high affinity and selectivity for this receptor subtype.
Receptor Binding Affinity
Radioligand binding assays are crucial in determining the affinity of a compound for its target receptor. In the case of SSR 146977, these assays have been performed using Chinese Hamster Ovary (CHO) cells expressing the human tachykinin NK3 receptor. The key finding from these studies is the potent inhibition of the binding of radioactive neurokinin B to the NK3 receptors by SSR 146977.[1]
Functional Antagonism
Beyond simple binding, SSR 146977 effectively blocks the functional downstream signaling initiated by NK3 receptor activation. This has been demonstrated through two primary types of in vitro functional assays:
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Inhibition of Inositol Monophosphate Formation: Activation of the Gq protein-coupled NK3 receptor by an agonist, such as senktide, leads to the activation of phospholipase C and the subsequent production of inositol phosphates. SSR 146977 has been shown to potently inhibit senktide-induced inositol monophosphate formation.[1]
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Inhibition of Intracellular Calcium Mobilization: A key consequence of inositol phosphate production is the release of calcium from intracellular stores. SSR 146977 effectively blocks the increase in intracellular calcium concentration induced by NK3 receptor agonists.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the potency and selectivity of SSR 146977 hydrochloride.
Table 1: In Vitro Binding Affinity of SSR 146977
| Parameter | Cell Line | Radioligand | Value (nM) | Reference |
| Ki | CHO cells expressing human NK3 receptor | Radioactive Neurokinin B | 0.26 | [1] |
Table 2: In Vitro Functional Antagonism of SSR 146977
| Assay | Cell Line | Agonist (Concentration) | Parameter | Value (nM) | Reference |
| Inositol Monophosphate Formation | CHO cells expressing human NK3 receptor | Senktide (10 nM) | IC50 | 7.8 - 13 | [1] |
| Intracellular Calcium Mobilization | CHO cells expressing human NK3 receptor | Senktide | IC50 | 10 | [1] |
Table 3: In Vitro Tissue-Based Assay
| Assay | Tissue | Agonist | Parameter | Value | Reference |
| Contraction Assay | Guinea pig ileum | [MePhe7]neurokinin B | pA2 | 9.07 | [1] |
Signaling Pathway of the Tachykinin NK3 Receptor and Intervention by SSR 146977
The tachykinin NK3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. The binding of the endogenous ligand, neurokinin B (NKB), or an agonist like senktide, initiates a conformational change in the receptor, leading to the activation of its associated G protein. This triggers a cascade of intracellular events, which are effectively blocked by SSR 146977.
Caption: NK3 Receptor Signaling Pathway and the Antagonistic Action of SSR 146977.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of SSR 146977 hydrochloride.
Radioligand Binding Assay
This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of SSR 146977 for the human NK3 receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Methodology:
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Cell Culture and Membrane Preparation:
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Culture Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK3 receptor in appropriate growth medium.
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Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane suspension.
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Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
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Binding Assay:
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In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled neurokinin B (e.g., [¹²⁵I]-NKB), and a range of concentrations of SSR 146977.
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Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
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Separation and Detection:
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Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
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Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a gamma or beta counter.
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Data Analysis:
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Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the SSR 146977 concentration.
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Determine the IC50 value (the concentration of SSR 146977 that inhibits 50% of the specific binding of the radioligand).
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Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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Inositol Monophosphate Accumulation Assay
This protocol describes a method to measure the functional antagonism of SSR 146977 by quantifying its ability to inhibit agonist-induced inositol monophosphate (IP1) accumulation.
Methodology:
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Cell Culture and Plating:
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Plate CHO cells expressing the human NK3 receptor into 96-well plates and culture until they form a confluent monolayer.
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Assay Procedure:
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Wash the cells with a suitable assay buffer (e.g., HBSS containing LiCl). The lithium chloride is crucial as it inhibits the degradation of IP1.
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Pre-incubate the cells with varying concentrations of SSR 146977 for a defined period.
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Stimulate the cells with a fixed concentration of an NK3 receptor agonist (e.g., 10 nM senktide).
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Incubate for a further period to allow for the accumulation of IP1.
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Detection and Analysis:
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Lyse the cells and measure the accumulated IP1 using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar immunoassay format.
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Plot the response (e.g., HTRF ratio) against the logarithm of the SSR 146977 concentration to generate a dose-response curve.
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Determine the IC50 value, representing the concentration of SSR 146977 that causes 50% inhibition of the agonist-induced IP1 accumulation.
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Intracellular Calcium Mobilization Assay
This protocol details the measurement of SSR 146977's ability to block agonist-induced increases in intracellular calcium.
Methodology:
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Cell Culture and Dye Loading:
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Plate CHO cells expressing the human NK3 receptor into black-walled, clear-bottom 96-well plates.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. The dye will be taken up by the cells and subsequently cleaved to its active, fluorescent form.
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Assay Procedure:
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Wash the cells to remove excess dye.
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Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
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Add varying concentrations of SSR 146977 to the wells and incubate for a short period.
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Inject a fixed concentration of an NK3 receptor agonist (e.g., senktide) into the wells while continuously monitoring the fluorescence signal.
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Data Analysis:
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The binding of calcium to the dye results in an increase in fluorescence intensity. Measure the peak fluorescence response following agonist addition.
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Plot the peak fluorescence response against the logarithm of the SSR 146977 concentration.
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Determine the IC50 value, which is the concentration of SSR 146977 that inhibits 50% of the agonist-induced calcium mobilization.
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Conclusion
SSR 146977 hydrochloride is a well-characterized, potent, and selective antagonist of the tachykinin NK3 receptor. Its mechanism of action, involving the competitive blockade of NKB binding and subsequent inhibition of the Gq/PLC/IP3/Ca²⁺ signaling pathway, has been robustly demonstrated through a series of in vitro binding and functional assays. The quantitative data from these studies provide a clear pharmacological profile of the compound, highlighting its potential for investigating the physiological and pathological roles of the NK3 receptor. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development.
